Cas no 2229330-57-6 (tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)

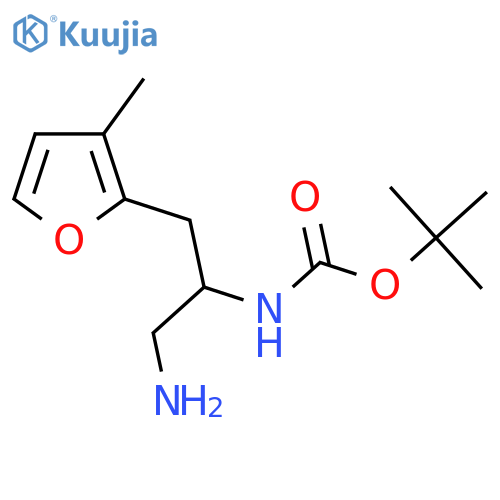

2229330-57-6 structure

商品名:tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate

tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate

- 2229330-57-6

- EN300-1901738

- tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate

-

- インチ: 1S/C13H22N2O3/c1-9-5-6-17-11(9)7-10(8-14)15-12(16)18-13(2,3)4/h5-6,10H,7-8,14H2,1-4H3,(H,15,16)

- InChIKey: OYBNEWSQNOZUNT-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(CN)CC1=C(C)C=CO1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 254.16304257g/mol

- どういたいしつりょう: 254.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 77.5Ų

tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1901738-2.5g |

tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |

2229330-57-6 | 2.5g |

$3530.0 | 2023-09-18 | ||

| Enamine | EN300-1901738-5.0g |

tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |

2229330-57-6 | 5g |

$5221.0 | 2023-06-01 | ||

| Enamine | EN300-1901738-10.0g |

tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |

2229330-57-6 | 10g |

$7742.0 | 2023-06-01 | ||

| Enamine | EN300-1901738-0.25g |

tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |

2229330-57-6 | 0.25g |

$1657.0 | 2023-09-18 | ||

| Enamine | EN300-1901738-1.0g |

tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |

2229330-57-6 | 1g |

$1801.0 | 2023-06-01 | ||

| Enamine | EN300-1901738-0.05g |

tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |

2229330-57-6 | 0.05g |

$1513.0 | 2023-09-18 | ||

| Enamine | EN300-1901738-5g |

tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |

2229330-57-6 | 5g |

$5221.0 | 2023-09-18 | ||

| Enamine | EN300-1901738-10g |

tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |

2229330-57-6 | 10g |

$7742.0 | 2023-09-18 | ||

| Enamine | EN300-1901738-0.1g |

tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |

2229330-57-6 | 0.1g |

$1585.0 | 2023-09-18 | ||

| Enamine | EN300-1901738-1g |

tert-butyl N-[1-amino-3-(3-methylfuran-2-yl)propan-2-yl]carbamate |

2229330-57-6 | 1g |

$1801.0 | 2023-09-18 |

tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

2229330-57-6 (tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬